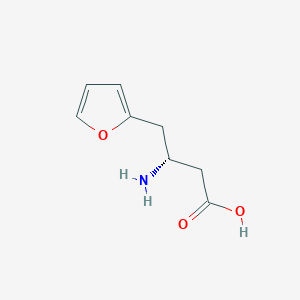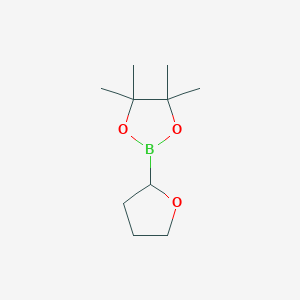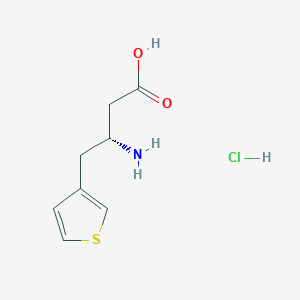
(R)-3-Amino-4-(2-furyl)-butyric acid
Vue d'ensemble
Description
“®-3-Amino-4-(2-furyl)-butyric acid” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an amino group and a carboxylic acid group . The compound is related to furfural, a product of the dehydration of sugars .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(2-furyl)acrylic acid and its derivatives have been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts . The process involved the use of piperidinium acetate as a catalyst, which yielded good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “®-3-Amino-4-(2-furyl)-butyric acid” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the compound’s structure, including its functional groups and their arrangement .Chemical Reactions Analysis
The chemical reactions involving “®-3-Amino-4-(2-furyl)-butyric acid” can be complex and depend on the reaction conditions. For example, the compound can undergo esterification reactions when treated with an acid catalyst . Additionally, the olefinic group can be selectively reduced by catalytic hydrogenation using a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of “®-3-Amino-4-(2-furyl)-butyric acid” can be influenced by its functional groups. For example, the presence of the carboxylic acid group can result in the compound having a relatively high boiling point due to the ability of these groups to form hydrogen bonds .Orientations Futures
The future directions for the research and application of “®-3-Amino-4-(2-furyl)-butyric acid” could involve its use as a building block in the synthesis of more complex molecules. For instance, the compound could be used in the synthesis of novel polymer–silica composite-based bifunctional catalysts for the hydrodeoxygenation of relevant platform chemicals in biomass upgrading . Furthermore, the compound could be part of a broader shift in the chemical industry towards the use of biomass-derived chemicals .
Propriétés
IUPAC Name |
(3R)-3-amino-4-(furan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIKPBTLUWDMG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Nitrophenyl)sulfanyl]benzoic acid](/img/structure/B3260539.png)


![6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B3260577.png)

![[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3260582.png)




![2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3260613.png)


